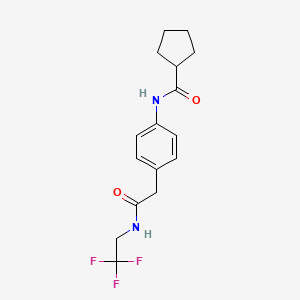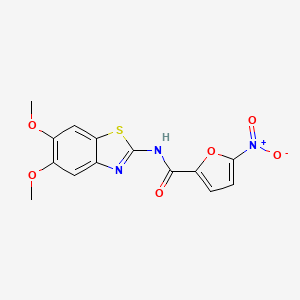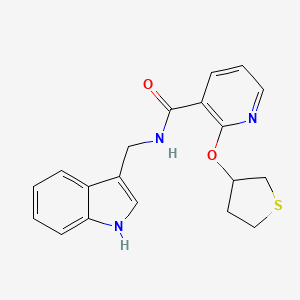
N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound features a unique structure combining an indole moiety, a tetrahydrothiophene ring, and a nicotinamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, the indole moiety can be functionalized at the 3-position using electrophilic substitution reactions.
Attachment of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced through nucleophilic substitution reactions, often involving thiol intermediates.
Coupling with Nicotinamide: The final step involves coupling the functionalized indole and tetrahydrothiophene with a nicotinamide derivative, typically using amide bond formation reactions under conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The indole and tetrahydrothiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or nicotinamide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its indole moiety is known for binding to various biological targets, which could be explored for drug discovery.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities. The specific biological activity of this compound would require experimental validation.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The nicotinamide group might also play a role in binding to specific sites on target molecules.
相似化合物的比较
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) or nicotinamide riboside.
Indole Derivatives: Compounds such as tryptophan, serotonin, or indomethacin.
Tetrahydrothiophene Derivatives: Compounds like thiophene or tetrahydrothiophene itself.
Uniqueness
N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of these three distinct moieties, which could confer unique biological or chemical properties not found in simpler analogs.
属性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)24-14-7-9-25-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGFEIGRXHRQCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389702.png)
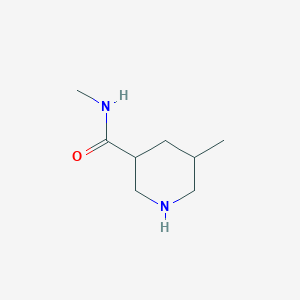

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)
![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)
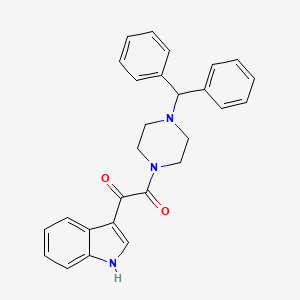
![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)
![(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2389712.png)
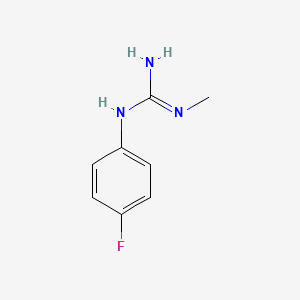
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)
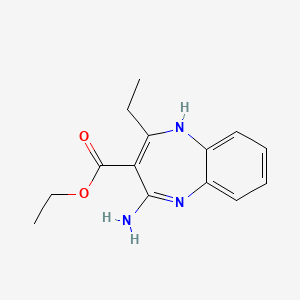
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2389717.png)
